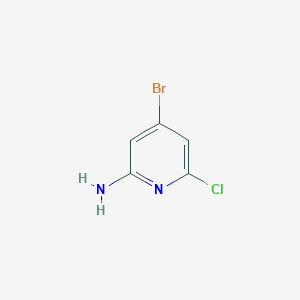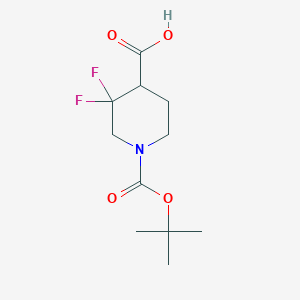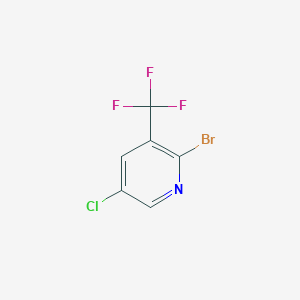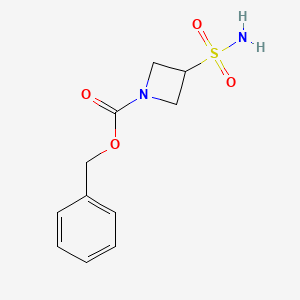
4-Bromo-quinazoline hydrobromide
Descripción general
Descripción
4-Bromo-quinazoline hydrobromide is a chemical compound with the molecular formula C8H6Br2N2 . It is used in various scientific experiments and has been the subject of numerous studies due to its potential applications in various fields of research.
Synthesis Analysis
Quinazoline derivatives have drawn significant attention in synthesis and bioactivities research due to their significant biological activities . The synthetic methods for quinazoline derivatives can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Quinazoline derivatives, including this compound, are synthesized by installing various active groups to the quinazoline moiety using developing synthetic methods .
Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as PubChem . The structure of quinazoline, a core component of this compound, is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .
Chemical Reactions Analysis
Quinazoline is highly reactive towards anionic reagents which attack on position 4 . Quinazoline derivatives, including this compound, have been synthesized using various reactions, including Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases . Quinazoline and quinazolinone compounds are also used in the preparation of various functional materials for synthetic chemistry .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Quinazoline derivatives have been studied for their role as putative irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These compounds, by acylation of 6-amino-4-(3-bromophenylamino)quinazoline with unsaturated acid chlorides or mixed anhydrides, have shown enhanced antitumor activity in models such as the human epidermoid carcinoma xenograft model in nude mice (Tsou et al., 2001). This research highlights the potential of 4-Bromo-quinazoline derivatives in the development of new cancer therapies.
Synthesis of Antifungal and Antimicrobial Agents
Research into the synthesis of novel quinazoline derivatives has also shown promising results in creating compounds with significant antifungal and antimicrobial properties. For example, the synthesis and evaluation of novel substituted quinazoline derivatives have demonstrated potent antimicrobial activity against a range of bacteria and fungi, presenting a potential avenue for the development of new antimicrobial agents (Chaitanya et al., 2018). Such studies underscore the versatility of 4-Bromo-quinazoline derivatives in addressing various infectious diseases.
Development of EGFR Inhibitors
The design and synthesis of quinazoline derivatives as EGFR inhibitors for targeted anticancer therapy have been a significant area of research. These compounds have shown efficacy as EGFR inhibitors compared to gefitinib, highlighting their potential as targeted anticancer agents. Their in vitro cytotoxicity against human cancer cell lines further emphasizes the therapeutic potential of these derivatives in cancer treatment (Allam et al., 2020).
Antiviral Research
The exploration of quinazoline derivatives in antiviral research has revealed compounds with potential activity against respiratory and biodefense viruses. Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized by microwave technique showed promising antiviral properties against a spectrum of viruses, including influenza A and severe acute respiratory syndrome corona virus (Selvam et al., 2007). This indicates the potential of 4-Bromo-quinazoline derivatives in contributing to the development of new antiviral therapies.
Mecanismo De Acción
Target of Action
4-Bromo-quinazoline hydrobromide, like other quinazoline derivatives, has been found to interact with several targets. The primary targets of this compound are chromatin-associated proteins in histones . These proteins play a crucial role in the regulation of gene expression, and their inhibition can lead to significant changes in cellular function. Quinazoline derivatives have also been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that is critical for the regulation of gene expression.
Mode of Action
The interaction of this compound with its targets leads to significant changes in cellular function. The compound inhibits the activity of histone methyltransferase and G9a-like protein, thereby affecting the methylation of histones . This can lead to changes in gene expression, which can have a variety of downstream effects. The compound’s mode of action is complex and involves interactions with multiple targets .
Biochemical Pathways
The inhibition of histone methyltransferase and G9a-like protein by this compound affects the methylation of histones, a key process in the regulation of gene expression . This can lead to changes in the expression of various genes, affecting a variety of biochemical pathways. The exact pathways affected can vary depending on the specific cellular context.
Pharmacokinetics
The pharmacokinetics of this compound, like other quinazoline derivatives, can be influenced by a variety of factors. These include the compound’s absorption, distribution, metabolism, and excretion (ADME) properties . The use of multiple drug combinations is often linked with drug–drug interactions and altered pharmacokinetics, leading to severe unintended outcomes that may result in the failure of the treatment .
Result of Action
The inhibition of histone methyltransferase and G9a-like protein by this compound can lead to changes in gene expression This can have a variety of effects at the molecular and cellular level, depending on the specific genes affected
Safety and Hazards
Direcciones Futuras
Quinazoline derivatives, including 4-Bromo-quinazoline hydrobromide, have shown promising activity against different tumors, leading to the development of more efficient and safer anticancer drugs . The future of this compound lies in further exploration of its potential therapeutic applications and the development of novel quinazoline derivatives as anticancer agents .
Análisis Bioquímico
Biochemical Properties
4-Bromo-quinazoline hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. One notable mechanism is the inhibition of kinase activity, which disrupts downstream signaling pathways. This inhibition can lead to changes in gene expression, ultimately affecting cellular functions such as growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage and altered physiological functions. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. These interactions can affect the levels of metabolites and the overall metabolic flux. For instance, the compound may inhibit specific enzymes involved in drug metabolism, leading to altered pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in particular organelles, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
Propiedades
IUPAC Name |
4-bromoquinazoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2.BrH/c9-8-6-3-1-2-4-7(6)10-5-11-8;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSXCSMMFVRVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1377881.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B1377884.png)

![7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B1377887.png)




![6-[2-(Dimethylamino)ethoxy]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1377899.png)

![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride](/img/structure/B1377901.png)
![3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1377902.png)
